N6-Benzoyl-2'-deoxy-5'-O-DMT-a-adenosine 3'-CE phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly significant in the field of DNA/RNA synthesis, where it serves as a building block for creating synthetic nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite involves multiple steps. The starting material, 2’-deoxyadenosine, undergoes benzoylation at the N6 position to form N6-Benzoyl-2’-deoxyadenosine. This intermediate is then protected at the 5’-hydroxyl group with a dimethoxytrityl (DMT) group, resulting in N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine. Finally, the 3’-hydroxyl group is converted to a cyanoethyl (CE) phosphoramidite group .
Industrial Production Methods
Industrial production of N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite typically involves large-scale chemical synthesis using automated synthesizers. These machines can handle multiple reaction steps with high precision, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite primarily undergoes substitution reactions. The phosphoramidite group reacts with hydroxyl groups on the growing oligonucleotide chain, forming phosphite triester intermediates. These intermediates are then oxidized to stable phosphate triesters .
Common Reagents and Conditions
Common reagents used in these reactions include tetrazole as an activator and iodine or tert-butyl hydroperoxide as oxidizing agents. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the phosphoramidite group .
Major Products Formed
The major products formed from these reactions are oligonucleotides with phosphodiester linkages. These synthetic oligonucleotides can be used in various applications, including gene synthesis, PCR, and antisense therapy .
Scientific Research Applications
N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid chemistry and interactions.
Biology: Employed in the creation of synthetic genes and probes for detecting specific DNA/RNA sequences.
Industry: Applied in the production of diagnostic kits and therapeutic agents.
Mechanism of Action
The mechanism of action of N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, resulting in the formation of a phosphodiester linkage .
Comparison with Similar Compounds
Similar Compounds
N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-CE phosphoramidite: Similar in structure but lacks the alpha configuration at the 3’-position.
N6-Benzoyl-5’-O-DMT-2’-O-methyladenosine 3’-CE phosphoramidite: Contains a 2’-O-methyl modification, which provides increased stability against nucleases.
N6-Benzoyl-2’-deoxy-5’-O-DMT-2’-fluoroadenosine 3’-CE phosphoramidite: Incorporates a 2’-fluoro modification, enhancing metabolic stability.
Uniqueness
N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite is unique due to its specific configuration and protective groups, which make it highly suitable for the synthesis of stable and functional oligonucleotides .
Properties
Molecular Formula |
C47H52N7O7P |
---|---|
Molecular Weight |
857.9 g/mol |
IUPAC Name |
N-[9-[(2S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-41-28-40(60-46(41)53-31-51-42-43(49-30-50-44(42)53)52-45(55)34-14-9-7-10-15-34)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-41,46H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41?,46+,62?/m1/s1 |
InChI Key |
JVRBQNAFQWBIAU-VYEDMMTISA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.